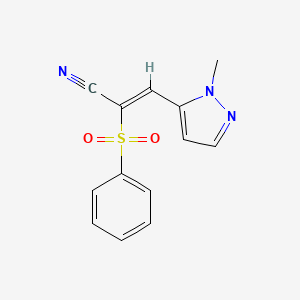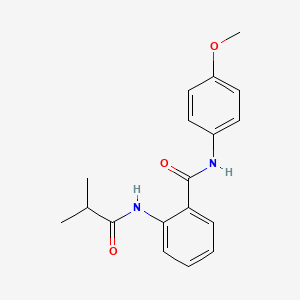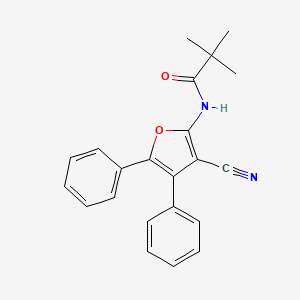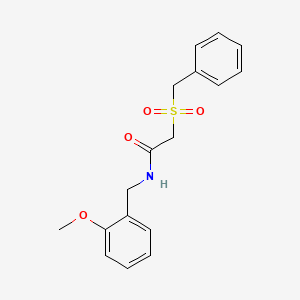
N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays an important role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
PD153035 binds to the ATP-binding site of the N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. PD153035 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
PD153035 has several advantages as a research tool. It is highly selective for N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and does not inhibit other tyrosine kinases. This makes it a useful tool for studying the specific role of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine in cancer biology. However, PD153035 has some limitations as a research tool. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain therapeutic concentrations in vivo.
Future Directions
There are several future directions for research on PD153035. One potential direction is the development of more potent and selective N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine inhibitors. Another direction is the investigation of the use of PD153035 in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of PD153035 in vivo, in order to optimize its therapeutic potential.
Synthesis Methods
PD153035 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-4-methoxy-5-nitrobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with 2-ethoxy-5-methyl-4-nitroaniline to form the final product, PD153035.
Scientific Research Applications
PD153035 has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that PD153035 inhibits the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-5-23-13-6-7-15-14(9-13)12(4)20-17(21-15)22-16-18-10(2)8-11(3)19-16/h6-9H,5H2,1-4H3,(H,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPUAQAGASQCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)


![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)


![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)

![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)

![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)